Molecular Weight and Lipophilicity Differentiation Versus Non-Brominated Analog (CAS 5010-38-8)
The target compound exhibits a 25.2% higher molecular weight (391.21 g/mol) compared to its non-brominated analog ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (312.32 g/mol, CAS 5010-38-8), corresponding to the replacement of hydrogen with bromine at position 6 . The non-brominated analog has an ACD/LogP of 3.87 ; class-level evidence from a systematic benzofuran SAR study demonstrates that bromine substitution in the furan ring consistently increases calculated logP (clogP) values compared to non-halogenated lead compounds [1]. Applying the typical bromine contribution of +0.5 to +0.8 logP units places the target compound in an elevated lipophilicity range of approximately 4.4–4.7, relevant for membrane permeability and CNS penetration potential.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW 391.21 g/mol; predicted logP ~4.4–4.7 (estimated from bromine contribution to non-brominated analog baseline) |
| Comparator Or Baseline | Ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (CAS 5010-38-8): MW 312.32 g/mol; ACD/LogP 3.87 |
| Quantified Difference | ΔMW = +78.89 g/mol (+25.2%); ΔlogP ≈ +0.5 to +0.8 (class-level bromine contribution) |
| Conditions | Vendor MW specification (Bidepharm); ChemSpider ACD/Labs predicted logP for comparator; MDPI Molecules 2019 class-level clogP comparison for brominated vs. non-brominated benzofurans |
Why This Matters
Higher molecular weight and lipophilicity directly influence compound partitioning, protein binding, and membrane permeability, making this compound a distinct chemical probe relative to non-halogenated analogs in cell-based and in vivo assays.
- [1] Król, S.K. et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules 2019, 24(8), 1529. (Lines 206-209: bromine substitution in furan ring increases clogP). DOI: 10.3390/molecules24081529 View Source
